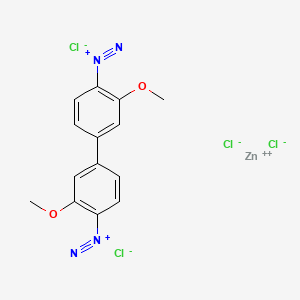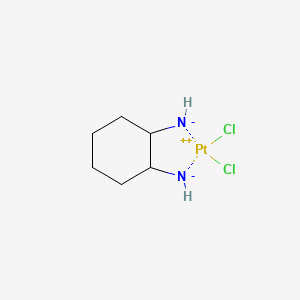
1,2-Diaminocyclohexane platinum (II) chloride
Vue d'ensemble
Description
1,2-Diaminocyclohexane platinum (II) chloride, also known as Dichloro(1,2-diaminocyclohexane)platinum(II), is a compound with the molecular formula [C6H10(NH2)2]PtCl2 and a molecular weight of 380.17 . It acts as a ligand and forms organotin complexes, having potential applications as metal-based antitumor drugs .
Synthesis Analysis
The synthesis and characterization of platinum (IV) compounds containing the various isomeric forms of 1,2-diaminocyclohexane (DACH) have been described in several studies . These studies have revealed that the activity of these compounds is dependent on the tumor model.Molecular Structure Analysis
The molecular structure of 1,2-Diaminocyclohexane platinum (II) chloride has been investigated using various physico-chemical methods and chemical probes of nucleic acid conformation . The NMR characterizations were achieved using a combination of 1 H, 195 Pt, 1 H- 195 Pt heteronuclear multiple quantum correlations (HMQC), and 1 H- 1 H COSY spectra .Chemical Reactions Analysis
The chemical reactions of 1,2-Diaminocyclohexane platinum (II) chloride involve displacement of leaving ligands by HCO3- and PO4=, which are likely to represent important activation pathways for platinum (II) complexes in vivo .Physical And Chemical Properties Analysis
1,2-Diaminocyclohexane platinum (II) chloride is a platinum catalyst with a melting point of 280 °C (dec.) (lit.) . It is stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Antitumor Activity : A series of water-soluble 1,2-diaminocyclohexane platinum(II) complexes were synthesized and found to have excellent antitumor activity, suggesting their potential for clinical studies (Khokhar & Hacker, 1991).
Clinical Trials and Pharmacokinetics : 4'-Carboxyphthalato(1,2-diaminocyclohexane)platinum(II) demonstrated in vitro activity in cell lines resistant to cisplatin and showed less nephrotoxicity in preclinical testing. In a Phase I trial, it showed promise against various cancers, including nasopharyngeal carcinoma and lung cancer (Kelsen et al., 1982).
DNA Interaction : Platinum(II) complexes with N‐monocycloalkyl derivatives of 1R,2R‐diaminocyclohexane were synthesized and showed potent in vitro antiproliferative activities. They induced apoptosis and interfered with cell-cycle progression, similar to cisplatin, and were capable of distorting plasmid DNA (Sun et al., 2012).
Design and Synthesis for Biological Features : New platinum(II) complexes with N-monosubstituted 1R,2R-diaminocyclohexane showed high activity against cancer cell lines, including cisplatin-resistant lines, and low toxicity to normal cells. These complexes demonstrated a unique monofunctional binding mode to DNA due to the introduction of rigid substituted aromatic rings as steric hindrance (Wang et al., 2016).
Variation in Isomers and Their Effects : Different isomers of 1,2-diaminocyclohexane platinum complexes showed varying degrees of effectiveness against cancer cells, indicating the importance of structural modifications for optimizing antitumor properties (Kidani et al., 1978).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUERTZXRKZEANK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diaminocyclohexane platinum (II) chloride | |
CAS RN |
38780-40-4, 61848-66-6, 61848-62-2, 52691-24-4 | |
| Record name | NSC364837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, platinum complex, (1R-trans)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, platinum complex, (1S-trans)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC194814 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]amine hydrochloride](/img/structure/B8081311.png)
![6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B8081317.png)
![Acetic acid;(6-methylsulfonyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;hydrochloride](/img/structure/B8081322.png)
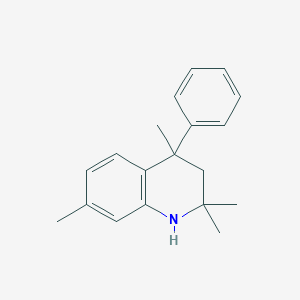
![3,3'-[Ethane-1,2-diylbis(thio)]bis(1H-1,2,4-triazol-5-amine)](/img/structure/B8081329.png)
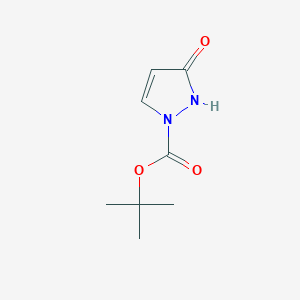
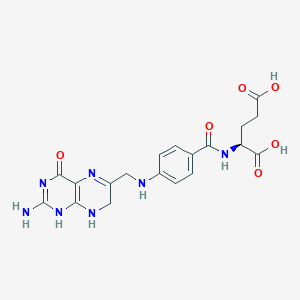

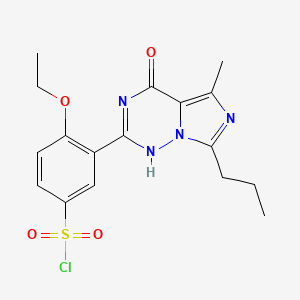

![2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B8081370.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8081371.png)

